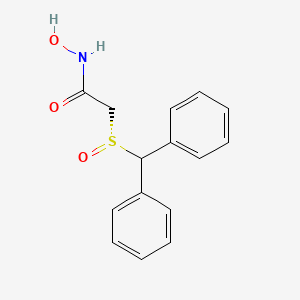

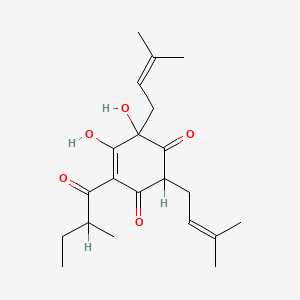

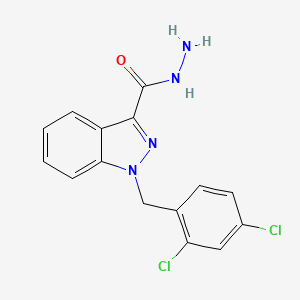

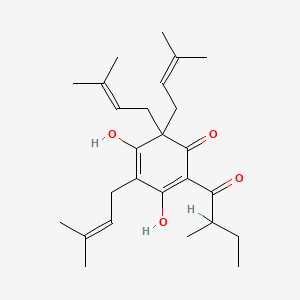

5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione

描述

5-(4-羟基苯基)-3H-1,2-二噻唑-3-硫酮,通常被称为ADT-OH,是一种缓慢释放硫化氢的化合物。硫化氢被认为是继一氧化氮和一氧化碳之后的第三种内源性气体信号分子。 ADT-OH因其缓慢释放特性而得到广泛研究,使其成为各种生物学和化学研究应用的宝贵工具 .

准备方法

合成路线和反应条件

5-(4-羟基苯基)-3H-1,2-二噻唑-3-硫酮的合成通常涉及4-羟基苯甲醛与二硫化碳和氢氧化钠的反应,然后与硫进行环化。 反应条件通常包括在适当的溶剂(如乙醇或甲醇)中回流 .

工业生产方法

虽然关于5-(4-羟基苯基)-3H-1,2-二噻唑-3-硫酮的具体工业生产方法没有广泛记载,但该化合物的合成可以使用标准有机合成技术进行放大。 使用连续流动反应器和优化的反应条件可以提高工业应用的产率和纯度 .

化学反应分析

反应类型

5-(4-羟基苯基)-3H-1,2-二噻唑-3-硫酮会发生各种化学反应,包括:

氧化: 该化合物可以被氧化形成亚砜和砜。

还原: 还原反应可以将二噻唑硫酮部分转化为二硫醇。

取代: 羟基可以参与取代反应,形成醚和酯.

常见试剂和条件

氧化: 常见的氧化剂包括过氧化氢和间氯过氧苯甲酸。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

取代: 在碱性或酸性条件下使用卤代烷和酰氯等试剂.

形成的主要产物

氧化: 亚砜和砜。

还原: 二硫醇衍生物。

取代: 醚和酯.

科学研究应用

5-(4-羟基苯基)-3H-1,2-二噻唑-3-硫酮有许多科学研究应用:

化学: 在各种化学反应和研究中用作缓慢释放的硫化氢供体。

生物学: 在细胞模型中研究其对氧化应激和炎症的保护作用。

医学: 探索其在治疗癌症、心血管疾病和神经退行性疾病等疾病中的潜在治疗作用。

作用机制

5-(4-羟基苯基)-3H-1,2-二噻唑-3-硫酮的作用机制涉及缓慢释放硫化氢,从而发挥多种生物学作用。硫化氢调节核因子κB通路、AMP活化蛋白激酶通路和JAK/STAT通路等信号通路。 这些通路参与调节炎症、凋亡和细胞代谢 .

相似化合物的比较

5-(4-羟基苯基)-3H-1,2-二噻唑-3-硫酮与其他硫化氢释放化合物相比,例如:

5-(4-甲氧基苯基)-3H-1,2-二噻唑-3-硫酮 (ADT-OCH3): 结构相似,但具有甲氧基而不是羟基,提供不同的释放动力学和生物学作用。

硫化氢钠 (NaHS): 一种无机硫化氢供体,具有快速释放特性,与5-(4-羟基苯基)-3H-1,2-二噻唑-3-硫酮的缓慢释放形成对比.

5-(4-羟基苯基)-3H-1,2-二噻唑-3-硫酮的独特性在于其缓慢而持续释放硫化氢,使其适用于长时间的生物学研究和治疗应用 .

属性

IUPAC Name |

5-(4-hydroxyphenyl)dithiole-3-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6OS3/c10-7-3-1-6(2-4-7)8-5-9(11)13-12-8/h1-5,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWBBKLMHAILHAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=S)SS2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6OS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40939623, DTXSID00901548 | |

| Record name | 4-(5-Sulfanyl-3H-1,2-dithiol-3-ylidene)cyclohexa-2,5-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40939623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NoName_679 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00901548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18274-81-2 | |

| Record name | Desmethylanethol trithione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018274812 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(5-Sulfanyl-3H-1,2-dithiol-3-ylidene)cyclohexa-2,5-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40939623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3H-1,2-DITHIOLE-3-THIONE, 5-(4-HYDROXYPHENYL)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P3SE9K2LHV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

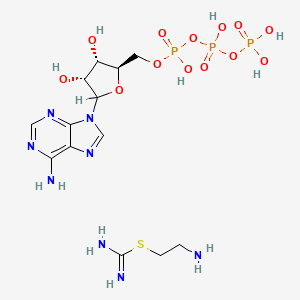

![2-Amino-5-[[amino-[[5-[[[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]amino]methylidene]amino]pentanoic acid](/img/structure/B1665548.png)